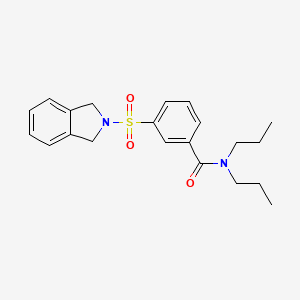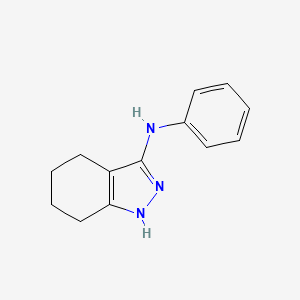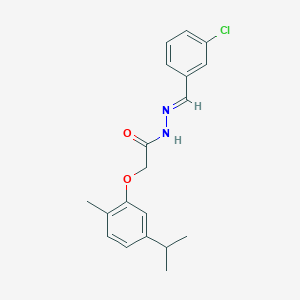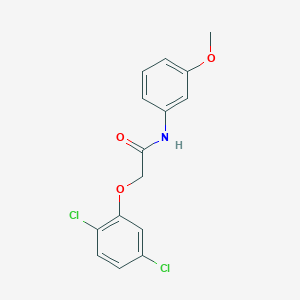
3-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)-N,N-dipropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)-N,N-dipropylbenzamide is a chemical compound that likely exhibits significant chemical and pharmacological properties due to its complex structure. While specific literature on this compound is scarce, insights can be drawn from research on related isoindoline derivatives and sulfonyl benzamides, which are known for their varied chemical reactions, synthesis methods, and potential applications in medicinal chemistry and material science.
Synthesis Analysis
Synthesis of isoindoline derivatives, such as 3-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)-N,N-dipropylbenzamide, typically involves complex organic synthesis techniques including reactions of 2-formylbenzonitriles with dimethyloxosulfonium methylide or similar reagents to yield isoindol-1-one derivatives (Kobayashi et al., 2010). Palladium-catalyzed reactions and cyclization processes are also common for constructing the isoindoline backbone (Mancuso et al., 2014).
Molecular Structure Analysis
The molecular structure of isoindoline derivatives is characterized by their cyclic backbone, which contributes to their stability and reactivity. X-ray crystallography and NMR spectroscopy are essential tools for determining the precise structure and conformation of these compounds (Doan et al., 2016).
Chemical Reactions and Properties
Isoindoline compounds participate in a variety of chemical reactions, including electrophilic substitutions, nucleophilic additions, and cyclization reactions. Their chemical properties are significantly influenced by substituents on the isoindoline ring, which can alter their reactivity, stability, and interaction with biological targets (Egli et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, boiling points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. Advanced analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are employed to study these properties (Doan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Derivatives
Research highlights the versatility of benzamide derivatives in synthesizing functionalized isoindolinone and isobenzofuranimine derivatives via palladium-catalyzed multicomponent carbonylative approaches. Specifically, the reaction pathways of 2-alkynylbenzamides can vary, leading to distinct compounds depending on the reaction conditions and the nature of the external nucleophile. This showcases the compound's role in synthesizing a wide array of functionalized molecules, offering potential for various applications in medicinal chemistry and materials science (Mancuso et al., 2014).
Inhibition of Metabolic Processes
While specifically related to benzamide and its derivatives, research on 3-aminobenzamide and benzamide provides insights into their impact beyond their primary targets. These compounds can inhibit poly(adenosine diphosphate-ribose) synthesis but also affect cell viability, glucose metabolism, and DNA synthesis. Such findings underline the broader biochemical impact of benzamide derivatives, potentially influencing the design of inhibitors with minimized off-target effects (Milam & Cleaver, 1984).
One-Pot Synthesis of Isoindolinone Derivatives
A one-pot reaction sequence demonstrates the synthesis of 3-(alkyl and aryl)methylene-2,3-dihydro-1H-isoindol-1-one derivatives from N-phosphorylmethylbenzamides. This method emphasizes the compound's utility in streamlined synthetic routes, potentially enhancing the efficiency of producing isoindolinone derivatives for various applications (Couture, Deniau, & Grandclaudon, 1997).
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Studies
The study of benzamide derivatives through ESI-MS/MS reveals complex reaction pathways and fragmentation patterns. This research provides valuable insights into the structural and electronic characteristics of these compounds, which can be critical for developing new analytical methods or understanding their behavior in biological systems (Zhou et al., 2007).
Eigenschaften
IUPAC Name |
3-(1,3-dihydroisoindol-2-ylsulfonyl)-N,N-dipropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-3-12-22(13-4-2)21(24)17-10-7-11-20(14-17)27(25,26)23-15-18-8-5-6-9-19(18)16-23/h5-11,14H,3-4,12-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKOGKISFFYMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dihydro-2H-isoindol-2-ylsulfonyl)-N,N-dipropylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)
![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)
![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)


![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)
